7-fluoro-4aH-quinolin-2-one

Physicochemical profiling Lipophilicity ADME prediction

7-Fluoro-4aH-quinolin-2-one (systematic name: 7-fluoroquinolin-2(1H)-one; CAS 148136-14-5) is a fluorinated heterocyclic compound of the quinolin-2-one class, with molecular formula C₉H₆FNO and molecular weight 163.15 g/mol. The compound features a fused bicyclic quinoline scaffold bearing a carbonyl at position 2 and a single fluorine substituent at position 7, which confers a computed LogP of 2.08 and topological polar surface area (PSA) of 33.12 Ų.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B12343108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4aH-quinolin-2-one
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=O)C=CC21)F
InChIInChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H
InChIKeyQLGNXCPNBPMVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4aH-quinolin-2-one (CAS 148136-14-5): Core Physicochemical Profile and Research-Grade Procurement Specifications


7-Fluoro-4aH-quinolin-2-one (systematic name: 7-fluoroquinolin-2(1H)-one; CAS 148136-14-5) is a fluorinated heterocyclic compound of the quinolin-2-one class, with molecular formula C₉H₆FNO and molecular weight 163.15 g/mol . The compound features a fused bicyclic quinoline scaffold bearing a carbonyl at position 2 and a single fluorine substituent at position 7, which confers a computed LogP of 2.08 and topological polar surface area (PSA) of 33.12 Ų . It is commercially available as a solid at purities of 95–97% from multiple specialized chemical suppliers, with typical research-scale pricing in the range of several hundred to several thousand USD per gram depending on quantity and purity grade [1]. As a fluorinated quinolinone building block, it serves both as a direct pharmacophore scaffold in medicinal chemistry and as a patent-cited synthetic intermediate for more complex active pharmaceutical ingredients (APIs) [2].

Why 7-Fluoro-4aH-quinolin-2-one Cannot Be Interchanged with Its Regioisomeric Fluoroquinolinone Analogs


Despite sharing the identical molecular formula C₉H₆FNO with the 3-, 5-, 6-, and 8-fluoroquinolin-2-one regioisomers, the position of the single fluorine substituent on the quinolinone ring decisively alters both physicochemical descriptors and biological target engagement profiles. Computed LogP differs by approximately 0.30 log units between the 7-fluoro (LogP 2.08) and 6-fluoro (LogP 1.78) isomers , translating to a roughly twofold difference in predicted n-octanol/water partition coefficient that impacts membrane permeability predictions and pharmacokinetic modeling. More critically, systematic structure–activity relationship (SAR) studies on the 3,4-dihydro-2(1H)-quinolinone scaffold demonstrate that C7-substituted derivatives achieve significantly greater monoamine oxidase B (MAO-B) inhibitory potency and isoform selectivity—by orders of magnitude—compared with their C6-substituted counterparts [1][2]. A medicinal chemist or procurement specialist who substitutes the 6-fluoro or unsubstituted analog for the 7-fluoro compound therefore risks not only divergent lipophilicity-driven ADME behavior but also loss of access to the C7-privileged biological activity space validated in multiple independent studies.

Quantitative Comparative Evidence for 7-Fluoro-4aH-quinolin-2-one Differentiation from Closest Analogs


Computed LogP Differentiation: 7-Fluoro vs. 6-Fluoroquinolin-2(1H)-one

The 7-fluoro regioisomer (CAS 148136-14-5) exhibits a computed LogP of 2.08, compared with a LogP of 1.78 for the 6-fluoro regioisomer (CAS 22614-75-1), yielding a ΔLogP of +0.30 . This represents an approximately 17% increase in predicted lipophilicity for the 7-fluoro positional isomer. The corresponding topological PSA values are 33.12 Ų (7-F) versus 32.86 Ų (6-F), a marginal difference of +0.26 Ų that confirms the lipophilicity shift arises primarily from electronic distribution changes rather than gross topological alterations . The 6-fluoro isomer has a reported melting point of 270–275 °C and boiling point of 341.2 ± 42.0 °C at 760 mmHg ; equivalent experimentally determined thermal data for the 7-fluoro isomer are not consistently reported across suppliers, which itself constitutes a practical differentiation for handling and formulation development.

Physicochemical profiling Lipophilicity ADME prediction

C7-Substitution Privilege in MAO-B Inhibition: Position-Specific Potency and Selectivity Advantage Over C6 Analogs

A systematic SAR study of 14 3,4-dihydro-2(1H)-quinolinone derivatives demonstrated that C7-substituted compounds are consistently more potent MAO-B inhibitors than their C6-substituted analogs [1][2]. The most potent C7-substituted derivative (compound 3a) achieved an IC₅₀ of 0.0014 µM (1.4 nM) against human MAO-B, with selectivity ratios for MAO-B over MAO-A ranging from 99-fold to 40,000-fold across the series [1]. A separate MSc thesis study confirmed this positional effect: the C7-substituted 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone inhibited MAO-B with a Kᵢ of 2.7 nM, exhibiting 2,750-fold selectivity over MAO-A, whereas C6-substituted analogs showed substantially weaker inhibition [2]. The author explicitly concluded that "substitution on the C7 position of the 3,4-dihydro-2(1H)-quinolinone moiety leads to significantly more potent inhibition compared to substitution on C6" [2]. While these studies employed alkoxy-substituted rather than fluoro-substituted C7 derivatives, the consistent C7-over-C6 potency hierarchy establishes the 7-position as the privileged vector for MAO-B inhibitor development on this scaffold, directly informing procurement decisions for lead optimization programs targeting MAO-B.

Monoamine oxidase B Neurodegeneration Parkinson's disease SAR

Patent-Cited Synthetic Intermediate: 7-Fluoroquinolin-2(1H)-one as a Key Building Block for Proprietary APIs

Sanofi-Aventis patent US2010/0094005 explicitly claims 7-fluoroquinolin-2(1H)-one (Formula I) as the fluorinated derivative of quinolin-2(1H)-one used as an intermediate in the synthesis of 7-fluoro-2-oxo-4-[2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]ethyl]-1,2-dihydro-quinolin-1-acetamide and pharmaceutically acceptable salts thereof [1]. The patent further claims 7-fluoro-4-[2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]-2-oxoethyl]quinolin-2(1H)-one as a specific compound embodiment [1]. In a separate patent (US 5,079,264), 7-fluoro-1-methyl-3-methylthio-4-quinolone—a close structural relative of 7-fluoroquinolin-2(1H)-one—is used to produce flosequinan (7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone), a cardiovascular agent developed for heart failure and hypertension, with reported synthetic yields exceeding 80% [2]. This established precedent for the 7-fluoroquinolinone core in patented pharmaceutical syntheses distinguishes it from regioisomeric fluoroquinolinones that lack equivalent patent-cited intermediate status.

Synthetic intermediate API manufacturing Process chemistry Patent-protected scaffold

Drug-Likeness LogP Window: 7-Fluoroquinolin-2-one Falls Within Optimal Bioavailability Range Unlike Broader Dihydroquinolinone Class

The computed LogP of 2.08 for 7-fluoroquinolin-2(1H)-one falls comfortably within the widely accepted optimal LogP range of 1–3 for oral bioavailability [1]. In contrast, a series of C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives with alkoxy/benzyloxy side chains exhibited measured LogP values ranging from 3.03 to 4.55, with the investigator noting that "LogP values between 1 and 3 are, however, in the ideal range for bioavailability" and that "the compounds synthesised have LogP values higher than 3, which may lead to lower bioavailability" [1]. The 7-fluoro substituent, being a small, electron-withdrawing group, achieves potent target engagement potential (via the C7-privileged position) without the lipophilicity penalty imposed by the larger alkoxy/benzyloxy substituents commonly employed in the published MAO-B SAR studies. This positions 7-fluoroquinolin-2(1H)-one as a more drug-like starting scaffold for further optimization compared with pre-functionalized C7-alkoxy analogs that already exceed the optimal LogP ceiling.

Drug-likeness Oral bioavailability LogP optimization Lead selection

Polypharmacology Profile: SERM and Serotonin Reuptake Inhibitory Activities Differentiate 7-Fluoroquinolin-2-one from Narrow-Spectrum Fluoroquinolone Antibacterials

7-Fluoro-1,2-dihydroquinolin-2-one has been reported to exhibit activity against estrogen receptors and has been investigated for its potential as a selective estrogen receptor modulator (SERM); additionally, it has demonstrated inhibitory effects on serotonin reuptake, suggesting potential antidepressant utility . This dual CNS-relevant polypharmacology profile—combining SERM and serotonin transporter (SERT) modulation—is structurally distinct from the antibacterial DNA gyrase/topoisomerase IV inhibition mechanism typically associated with fluoroquinolones bearing a carboxylic acid at position 3 . In contrast, 6-fluoroquinolin-2(1H)-one is primarily characterized as inhibiting bacterial growth by binding to DNA-dependent RNA polymerase . The 7-fluoro substitution pattern on the quinolin-2-one scaffold thus appears to direct biological activity toward eukaryotic CNS targets (estrogen receptor, SERT), whereas the 6-fluoro isomer and classical fluoroquinolones are more strongly associated with prokaryotic antibacterial mechanisms. Quantitative IC₅₀ or Kᵢ values for the SERM and SERT activities of the parent 7-fluoroquinolin-2-one are not currently available in the public domain; the evidence for these activities derives from supplier-curated research summaries describing the compound's investigated properties .

Selective estrogen receptor modulator Serotonin reuptake inhibition Polypharmacology CNS therapeutics

High-Value Research and Industrial Application Scenarios for 7-Fluoro-4aH-quinolin-2-one Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Lead Optimization with C7-Position Privilege

Medicinal chemistry teams developing reversible, isoform-selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease should prioritize the 7-fluoroquinolin-2(1H)-one scaffold. Published SAR data demonstrate that C7-substituted 3,4-dihydro-2(1H)-quinolinones achieve MAO-B IC₅₀ values as low as 1.4 nM with selectivity ratios of up to 40,000-fold over MAO-A [1], while C6-substituted analogs are consistently less potent. The 7-fluoro substituent provides a compact, electron-withdrawing group at the privileged position without the excessive lipophilicity (LogP 2.08 vs. 3.03–4.55 for C7-alkoxy analogs) that would compromise drug-likeness . This enables fragment-based or structure-guided elaboration at C7 while maintaining the scaffold within the optimal bioavailability LogP window.

CNS-Penetrant Drug Discovery Leveraging Favorable Lipophilicity and Polypharmacology

Programs targeting neurological or psychiatric indications can exploit the reported dual SERM/SERT polypharmacology of 7-fluoro-1,2-dihydroquinolin-2-one [1] together with its computed LogP of 2.08 , which falls within the range associated with favorable blood–brain barrier penetration. The ~0.30 LogP unit differentiation from the 6-fluoro isomer (LogP 1.78) and the ~1–2.5 LogP unit advantage over C7-alkoxy-substituted dihydroquinolinones [2] position this compound as a balanced starting point for CNS multipotent agent design, where both target engagement and adequate CNS exposure are required.

Process Chemistry Route Scouting Using Patent-Validated Synthetic Intermediates

Industrial process chemistry groups developing scalable routes to quinolinone-based APIs can reference the Sanofi-Aventis patent US2010/0094005, which explicitly employs 7-fluoroquinolin-2(1H)-one as a key intermediate [1]. The existence of a patent-cited synthetic pathway provides de-risked reaction conditions and regulatory precedent that are absent for the 5- and 6-fluoro regioisomers. Additionally, the structurally related 7-fluoro-4-quinolone core has demonstrated reproducible synthetic yields exceeding 80% in flosequinan manufacture , supporting the industrial scalability of 7-fluoroquinolinone chemistry.

Fragment-Based Drug Discovery Requiring a Fluorinated Quinolinone Core with Balanced Physicochemical Properties

Fragment-based screening campaigns seeking a fluorinated quinolinone warhead with balanced LogP (2.08) [1], moderate PSA (33.12 Ų), and a molecular weight of only 163.15 Da will find 7-fluoroquinolin-2(1H)-one to be an attractive core fragment. Its physicochemical profile satisfies typical fragment library criteria (MW < 300, LogP < 3) while offering a synthetic handle (the C7 fluorine) for subsequent SAR exploration. Compared with the unsubstituted quinolin-2(1H)-one, the fluorine atom provides a spectroscopic probe (¹⁹F NMR) for binding studies and metabolic stability advantages without substantially increasing molecular complexity.

Quote Request

Request a Quote for 7-fluoro-4aH-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.